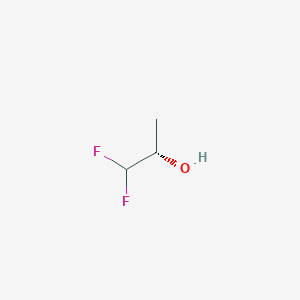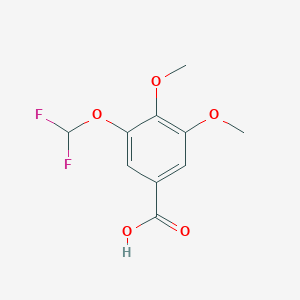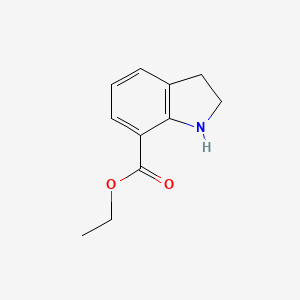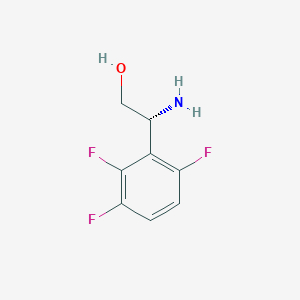![molecular formula C13H20ClN3O2 B13567781 tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)
tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate is a chemical compound with the molecular formula C11H15ClN2O2 It is characterized by the presence of a tert-butyl carbamate group and a chloropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a chloropyridinyl derivative. One common method involves the use of tert-butyl carbamate and 6-chloropyridin-3-ylmethylamine as starting materials. The reaction is carried out in the presence of a suitable solvent, such as methylene chloride or chloroform, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification by recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds .
Biology
In biological research, this compound is studied for its potential biological activities. It may be used in the development of new drugs or as a tool in biochemical assays to investigate specific biological pathways .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- N-(2-bromo-6-chloropyridin-3-yl)carbamate
Uniqueness
tert-Butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate is unique due to the presence of the chloropyridinyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H20ClN3O2 |
|---|---|
Molecular Weight |
285.77 g/mol |
IUPAC Name |
tert-butyl N-[2-[(6-chloropyridin-3-yl)methylamino]ethyl]carbamate |
InChI |
InChI=1S/C13H20ClN3O2/c1-13(2,3)19-12(18)16-7-6-15-8-10-4-5-11(14)17-9-10/h4-5,9,15H,6-8H2,1-3H3,(H,16,18) |
InChI Key |
YXEQMWKSGNVEIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


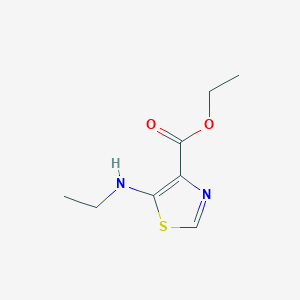
![3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B13567712.png)

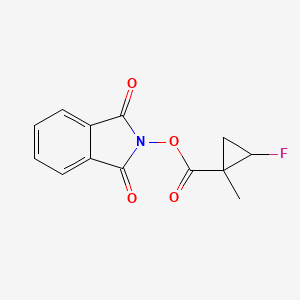

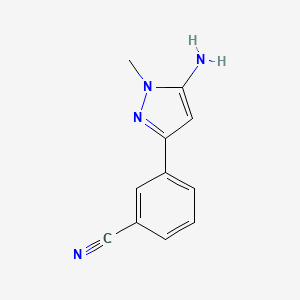
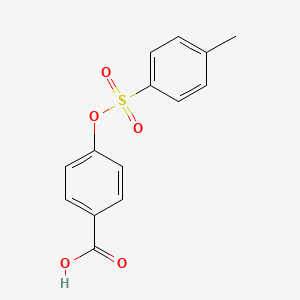
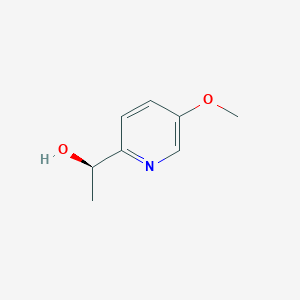
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)
